REACTION_CXSMILES
|
[CH3:1]N(C=O)C.[F:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([OH:16])[CH:8]=1.C(=O)([O-])O.[K+].IC>O>[F:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([O:13][CH3:1])=[O:12])=[C:9]([OH:16])[CH:8]=1 |f:2.3|
|
Name
|
1.1
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1)O
|
Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[K+]
|
Name
|
|
Quantity
|
3.05 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 40° for 3 hours
|
Duration
|
3 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C(=O)OC)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |